molecular formula C10H12F3NO B1469142 1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol CAS No. 331-18-0

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol

Cat. No.: B1469142
CAS No.: 331-18-0
M. Wt: 219.2 g/mol
InChI Key: UGNFIEBKQLGABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and amino groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol typically involves the reaction of 3-methylphenylamine with 1,1,1-trifluoro-2-propanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form. The industrial process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol is unique due to the presence of both trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol is an organic compound notable for its trifluoromethyl and amino functional groups. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications.

Molecular Formula: C10_{10}H12_{12}F3_3NO
Molecular Weight: 219.20 g/mol
CAS Number: 331-18-0

The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. The amino group allows for hydrogen bonding, which is critical for enzyme interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases the compound's hydrophobic characteristics, while the amino group can engage in hydrogen bonding with active sites on proteins.

Interaction with Enzymes

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that compounds with a similar structure can inhibit the enzyme 5-hydroxytryptamine (5-HT) uptake significantly more than their non-fluorinated counterparts . This suggests that this compound could have potential as an antidepressant or anxiolytic agent.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

1. Enzyme Inhibition

Enzyme inhibition studies reveal that the compound can effectively inhibit enzymes critical in neurotransmitter metabolism. The structural features allow it to compete with natural substrates at enzyme active sites.

2. Antimicrobial Properties

Preliminary studies suggest potential antimicrobial activity against various pathogens. Trifluoromethyl-containing compounds have been documented to exhibit enhanced antibacterial properties due to their unique electronic effects .

3. Anticancer Activity

There is emerging evidence that compounds similar to this compound may exhibit anticancer properties by interfering with cancer cell metabolism and proliferation pathways. The trifluoromethyl group has been linked to improved potency against cancer cell lines in vitro .

Case Studies and Research Findings

StudyFocusFindings
FDA Review Trifluoromethyl DrugsCompounds with trifluoromethyl groups show enhanced biological activity; potential for drug development .
Enzyme Inhibition Neurotransmitter MetabolismSignificant inhibition of 5-HT uptake compared to non-fluorinated analogs .
Antimicrobial Activity Pathogen ResistanceTrifluoromethyl derivatives exhibit improved antibacterial efficacy against Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

1,1,1-trifluoro-3-(3-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-3-2-4-8(5-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNFIEBKQLGABH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1-Trifluoro-3-[(3-methylphenyl)amino]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.